Mcl-1/bcl-2-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H23BrN2O5S |
|---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
6-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C26H23BrN2O5S/c27-16-8-10-17(11-9-16)35-21-13-12-20-24-18(21)4-3-5-19(24)25(33)29(26(20)34)15-14-28-22(30)6-1-2-7-23(31)32/h3-5,8-13H,1-2,6-7,14-15H2,(H,28,30)(H,31,32) |
InChI Key |
CNEKGBXSPSZPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCNC(=O)CCCCC(=O)O)SC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Mechanistic Dissection of Mcl 1/bcl 2 Dual Inhibition
Molecular Binding and Interaction Dynamics
The efficacy of a dual inhibitor like Mcl-1/bcl-2-IN-4 lies in its ability to precisely interact with its targets and disrupt the protein-protein interactions that promote cell survival.
Specificity of Binding to MCL-1 and BCL-2 Hydrophobic Grooves
Table 1: Binding Affinities of Selected Compounds to BCL-2 Family Proteins
| Compound | Target(s) | IC50 (μM) |
| (–)BI97D6 | Mcl-1 | 0.025 |
| Bcl-2 | 0.031 | |
| Bcl-xL | 0.076 | |
| Bfl-1 | 0.122 |
This table presents the half maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit 50% of the target protein's activity. A lower IC50 value signifies a higher binding affinity and potency. Data sourced from a study on a novel pan-Bcl-2 inhibitor. ashpublications.org
Displacement of Pro-Apoptotic BH3-Only Proteins (e.g., BIM, NOXA, PUMA)
In healthy cells, anti-apoptotic proteins like MCL-1 and BCL-2 sequester pro-apoptotic BH3-only proteins such as BIM, NOXA, and PUMA, preventing them from initiating the apoptotic cascade. dovepress.comnih.govashpublications.orghaematologica.org Dual inhibitors function by competitively binding to the hydrophobic grooves of MCL-1 and BCL-2, thereby displacing these sequestered BH3-only proteins. nih.govnih.govresearchgate.netashpublications.orgaacrjournals.orgoncotarget.com The release of "activator" BH3-only proteins like BIM and PUMA is a critical step in triggering apoptosis. dovepress.comnih.gov Different BH3-only proteins exhibit varying binding specificities for anti-apoptotic BCL-2 family members. For example, NOXA preferentially binds to MCL-1, while BAD has a higher affinity for BCL-2 and BCL-xL. dovepress.comnih.gov Therefore, a dual inhibitor that effectively displaces a range of BH3-only proteins from both MCL-1 and BCL-2 can lead to a more robust pro-apoptotic signal. haematologica.org
Activation and Oligomerization of Effector Proteins (BAX, BAK)
Once liberated, the "activator" BH3-only proteins can directly engage and activate the pro-apoptotic effector proteins, BAX and BAK. dovepress.comnih.govashpublications.org In their inactive state, BAX and BAK are either cytosolic or loosely attached to the mitochondrial outer membrane. ashpublications.orgnih.gov Upon activation, they undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and subsequent oligomerization to form pores. dovepress.comashpublications.orgaacrjournals.org This process is a pivotal point in the intrinsic apoptotic pathway. nih.govnih.govashpublications.org The dual inhibition of MCL-1 and BCL-2 ensures that a sufficient pool of BAX and BAK is activated to overcome the cell's survival defenses. dovepress.comnih.govnih.govashpublications.org
Downstream Apoptotic Pathway Induction
The activation of BAX and BAK sets in motion a cascade of events that culminates in the dismantling of the cell.
Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release
The pores formed by the oligomerization of BAX and BAK lead to Mitochondrial Outer Membrane Permeabilization (MOMP). dovepress.comnih.govnih.govashpublications.orgaacrjournals.org This permeabilization results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, the most notable of which is cytochrome c. dovepress.comnih.govnih.govashpublications.orgaacrjournals.org The release of cytochrome c is often considered the "point of no return" in the apoptotic process. aacrjournals.org
Caspase Cascade Activation and Execution of Apoptosis
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (APAF-1), leading to the formation of the apoptosome. nih.govbiologists.com The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. nih.gov Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. dovepress.comnih.govashpublications.orgaacrjournals.org These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical changes of a dying cell, including DNA fragmentation and the formation of apoptotic bodies. dovepress.comnih.govashpublications.orgaacrjournals.org
Table 2: Key Proteins in the Mcl-1/Bcl-2 Dual Inhibition Pathway
| Protein | Family | Function in Apoptosis |
| MCL-1 | BCL-2 (Anti-apoptotic) | Sequesters pro-apoptotic proteins, preventing apoptosis. frontiersin.orgresearchgate.net |
| BCL-2 | BCL-2 (Anti-apoptotic) | Sequesters pro-apoptotic proteins, preventing apoptosis. frontiersin.orgresearchgate.net |
| BIM | BH3-only (Pro-apoptotic) | Activates BAX and BAK upon release from MCL-1/BCL-2. dovepress.comnih.gov |
| NOXA | BH3-only (Pro-apoptotic) | Preferentially binds to and inhibits MCL-1. dovepress.comnih.gov |
| PUMA | BH3-only (Pro-apoptotic) | Activates BAX and BAK upon release from MCL-1/BCL-2. dovepress.comnih.gov |
| BAX | BCL-2 (Effector) | Forms pores in the mitochondrial outer membrane upon activation. dovepress.comnih.govashpublications.org |
| BAK | BCL-2 (Effector) | Forms pores in the mitochondrial outer membrane upon activation. dovepress.comnih.govashpublications.org |
| Cytochrome c | Mitochondrial Protein | Released into the cytoplasm to initiate caspase activation. dovepress.comnih.govashpublications.orgaacrjournals.org |
| Caspase-9 | Caspase (Initiator) | Activated by the apoptosome, initiates the caspase cascade. nih.gov |
| Caspase-3 | Caspase (Effector) | Executes the final stages of apoptosis by cleaving cellular substrates. dovepress.comnih.govashpublications.orgaacrjournals.org |
Context-Dependent Mechanisms of Action
The effects of inhibiting MCL-1 and BCL-2 are not uniform and can vary depending on the cellular context. These context-dependent mechanisms are crucial for understanding the therapeutic potential and limitations of dual inhibitors.
Role of Alternative Splicing Variants (e.g., Mcl-1L, Mcl-1S) in Apoptosis Regulation
The MCL-1 gene can produce different protein isoforms through a process called alternative splicing, primarily the anti-apoptotic Mcl-1L (long) and the pro-apoptotic Mcl-1S (short) variants. molbiolcell.orgscitechnol.com
Mcl-1L (Long Isoform): This is the full-length, anti-apoptotic protein. It contains all four Bcl-2 homology (BH) domains (BH1-4) and is typically anchored to the outer mitochondrial membrane, where it sequesters pro-apoptotic proteins like BAK. molbiolcell.orgfrontiersin.org
Mcl-1S (Short Isoform): This variant is created when exon 2 of the Mcl-1 gene is skipped during mRNA processing. researchgate.netresearchgate.net The resulting protein lacks the BH1, BH2, and transmembrane domains. molbiolcell.orgresearchgate.net Mcl-1S acts as a pro-apoptotic protein, capable of dimerizing with and neutralizing the anti-apoptotic Mcl-1L, thereby promoting cell death. researchgate.net
The balance between Mcl-1L and Mcl-1S is a critical factor in determining a cell's fate. molbiolcell.org Shifting this balance towards the Mcl-1S isoform can sensitize cancer cells to apoptotic stimuli. molbiolcell.org Therefore, therapeutic strategies could potentially involve modulating this splicing process to favor the production of the pro-apoptotic Mcl-1S.
| Isoform | Function | Key Domains | Cellular Localization |
| Mcl-1L | Anti-apoptotic | BH1, BH2, BH3, BH4, TM | Outer Mitochondrial Membrane |
| Mcl-1S | Pro-apoptotic | BH3 | Cytosol |
Influence on Cellular Bioenergetics and Carbohydrate Metabolism
Inhibition of MCL-1 has been shown to have effects beyond the direct induction of apoptosis, extending to the regulation of cellular metabolism.
Bioenergetics and Metabolism: Research in acute myeloid leukemia (AML) has revealed that MCL-1 regulates cellular bioenergetics and carbohydrate metabolism, including processes like the TCA cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. haematologica.orgresearchgate.netnih.gov Inhibition of MCL-1 can disrupt these metabolic functions. haematologica.orgnih.govashpublications.org
Glycolysis Dependence: Some studies suggest that when MCL-1 is inhibited, cancer cells may increase their reliance on glycolysis for ATP production to survive, a potential rescue mechanism. haematologica.org This creates a vulnerability, as combining MCL-1 inhibition with a glycolysis inhibitor can synergistically inhibit cancer cell survival. haematologica.orgoncotarget.com Akt-dependent glucose metabolism has been shown to promote Mcl-1 synthesis, which helps maintain cell survival and resistance to Bcl-2 inhibition. nih.govaacrjournals.org
Modulation of Endoplasmic Reticulum Ca2+ Signaling via InsP3R Interactions
Anti-apoptotic proteins of the BCL-2 family, including MCL-1 and BCL-2, are key regulators of intracellular calcium (Ca2+) signaling, particularly at the interface between the endoplasmic reticulum (ER) and mitochondria. mdpi.comfrontiersin.org
Interaction with InsP3R: Both BCL-2 and MCL-1 can bind to the inositol (B14025) 1,4,5-trisphosphate receptor (InsP3R), a major Ca2+ release channel on the ER. mdpi.comnih.govpnas.org This interaction has a dual role: it can inhibit large, pro-apoptotic Ca2+ releases while enhancing smaller, pro-survival Ca2+ oscillations. frontiersin.orgnih.govashpublications.org
Apoptosis Prevention: By preventing excessive Ca2+ release from the ER, these proteins also stop a key trigger for mitochondrial-driven apoptosis. ashpublications.orgresearchgate.net Disruption of the BCL-2/InsP3R interaction has been shown to be sufficient to induce Ca2+-dependent apoptosis. ashpublications.org
| Protein | Interaction Site on InsP3R | Effect on Ca2+ Release | Consequence for Cell |
| Bcl-2 | Central modulatory domain, C-terminus | Inhibits large, pro-apoptotic release; enhances pro-survival oscillations. nih.govresearchgate.net | Promotes bioenergetics, prevents apoptosis. ashpublications.org |
| Mcl-1 | C-terminus of all three isoforms | Enhances sensitivity to low levels of InsP3, promoting Ca2+ oscillations. nih.govpnas.org | Promotes bioenergetics, prevents apoptosis. nih.gov |
Impact on Cell Adhesion Proteins and Leukemia-Stromal Interactions
MCL-1 plays a significant role in the interaction between leukemia cells and the bone marrow stromal microenvironment, a relationship that is crucial for cancer cell survival and drug resistance.
Regulation of Adhesion Proteins: Genetic or pharmacological inhibition of MCL-1 in AML cells has been found to decrease the surface expression of key adhesion molecules like CXCR4 and CD44. haematologica.orgnih.govashpublications.org These proteins are critical for the migration and adhesion of leukemia cells to mesenchymal stromal cells (MSCs) in the bone marrow. haematologica.orgashpublications.org
Disruption of Microenvironment Support: By downregulating these adhesion proteins, MCL-1 inhibition disrupts the protective interaction between leukemia cells and the stromal microenvironment. haematologica.orgnih.gov This can make the cancer cells more susceptible to therapeutic agents. Notably, the inhibition of BCL-2 with venetoclax (B612062) did not show the same significant effect on CD44 or cell adhesion, suggesting this is a more specific function of MCL-1. haematologica.orgashpublications.org This highlights a non-apoptotic function of MCL-1 in mediating extrinsic resistance to therapy through the tumor microenvironment. nih.govashpublications.org
Preclinical Efficacy and Therapeutic Potential of Mcl 1/bcl 2 Dual Inhibition
Efficacy in Hematological Malignancies
Dual targeting of MCL-1 and BCL-2 has shown significant preclinical efficacy across a range of hematological cancers, which are often dependent on these proteins for survival. nih.govresearchgate.net
AML is a malignancy where the overexpression of MCL-1 is a critical factor for the survival of leukemia cells and is a known mechanism of resistance to the BCL-2 inhibitor Venetoclax (B612062). mdpi.comnih.gov Preclinical studies have demonstrated that combining BCL-2 and MCL-1 inhibitors is highly synergistic in AML models.
Research using AML cell lines, such as HL-60 and ML-1, showed that the combination of the MCL-1 inhibitor S63845 with the BCL-2/BCL-xL inhibitor ABT-737 enhanced apoptosis and induced differentiation. mdpi.com Similarly, combining Venetoclax with the MCL-1 inhibitor AZD5991 has been shown to be effective. researchgate.net This combination therapy not only induces apoptosis in AML cells with intrinsic or acquired resistance to Venetoclax but also dysregulates leukemia cell metabolism and disrupts the protective interactions between leukemia cells and the bone marrow stroma. nih.govhaematologica.org
In patient-derived xenograft (PDX) models, including those from patients who have relapsed after Venetoclax-based therapies, the dual inhibition strategy has demonstrated potent anti-leukemia activity, reducing leukemia burden in the peripheral blood, bone marrow, and spleen, and prolonging survival. nih.govhaematologica.org For instance, in a PDX model of venetoclax-resistant AML, the combination of venetoclax with MCL-1 inhibitors like AZD5991 or AZD4573 showed strong anti-leukemia activity. nih.govhaematologica.org
Interactive Data Table: Efficacy of MCL-1/BCL-2 Dual Inhibition in AML Models
| Model System | Inhibitors Used | Key Findings | Citations |
| HL-60 & ML-1 AML Cell Lines | S63845 (MCL-1i) + ABT-737 (BCL-2/xLi) | Enhanced apoptosis and differentiation of AML cells. | mdpi.com |
| OCI-AML3 & Molm13 AML Cell Lines | Venetoclax (BCL-2i) + AZD5991 (MCL-1i) | Synergistic induction of apoptosis in Venetoclax-resistant cells. | nih.gov |
| Venetoclax-Resistant AML PDX Model | Venetoclax (BCL-2i) + AZD5991/AZD4573 (MCL-1i) | Overcame resistance, reduced leukemia burden, and prolonged survival. | nih.govhaematologica.org |
| AML Xenograft Models | Venetoclax (BCL-2i) + Cobimetinib (MEKi, downregulates MCL-1) | Reduced leukemia burden in xenograft models. | researchgate.net |
Multiple myeloma cells are known to be heavily dependent on MCL-1 for survival, and high MCL-1 levels are associated with resistance to Venetoclax. haematologica.orgmultiplemyelomahub.com Consequently, the dual inhibition of MCL-1 and BCL-2 is a rational and effective therapeutic approach.
In vitro studies using a panel of human myeloma cell lines (HMCLs) demonstrated clear synergistic cytotoxicity with the combination of the MCL-1 inhibitor S63845 and Venetoclax. haematologica.org This combination proved effective even in cell lines that were resistant to either drug alone. haematologica.org The mechanism involves the simultaneous disruption of both MCL-1/BIM and BCL-2/BIM protein complexes, which unleashes the pro-apoptotic protein BIM to trigger cell death. haematologica.orghaematologica.org Mechanistic studies showed that treatment with an MCL-1 inhibitor alone could lead to a compensatory increase in BCL-2/BIM complexes, providing a rationale for the combination. haematologica.orghaematologica.org
In vivo, the combination of S63845 and Venetoclax led to significant tumor regression and prolonged survival in MM xenograft models. haematologica.org These preclinical findings strongly support the clinical investigation of this dual-inhibition strategy for patients with multiple myeloma. nih.govfrontiersin.org
Interactive Data Table: Efficacy of MCL-1/BCL-2 Dual Inhibition in MM Models
| Model System | Inhibitors Used | Key Findings | Citations |
| MM.1S & KMS12-BM Cell Lines | S63845 (MCL-1i) + Venetoclax (BCL-2i) | Synergistic cytotoxicity; disruption of MCL-1/BIM and BCL-2/BIM complexes. | haematologica.orghaematologica.org |
| RPMI-8226 Xenograft Model | S63845 (MCL-1i) + Venetoclax (BCL-2i) | Significant tumor regression and prolonged survival. | haematologica.org |
| Human Myeloma Cell Lines | S63845 (MCL-1i) + Venetoclax (BCL-2i) | Synergistic induction of apoptosis across multiple cell lines. | haematologica.orgmultiplemyelomahub.com |
| MM Patient Samples (ex vivo) | S63845 (MCL-1i) + Venetoclax (BCL-2i) | Synergistic induction of apoptosis in primary patient cells. | haematologica.org |
The rationale for dual BCL-2/MCL-1 inhibition extends to various lymphoid malignancies. While Venetoclax has shown remarkable activity in Chronic Lymphocytic Leukemia (CLL), resistance can be mediated by MCL-1. portlandpress.comashpublications.org In other lymphomas, such as Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL), co-dependencies on both BCL-2 and MCL-1 are common. aacrjournals.orgaacrjournals.org
In B-cell Acute Lymphoblastic Leukemia (B-ALL), preclinical models have shown that co-targeting BCL-2 and MCL-1 with Venetoclax and S63845 induces synergistic cytotoxicity and can overcome single-agent resistance. ashpublications.org Similarly, in relapsed Mantle Cell Lymphoma patient-derived xenografts, the combination of Venetoclax and S63845 demonstrated synthetic lethality in vivo, supporting this combination as a strategy for chemoresistant MCL. aacrjournals.org Studies in DLBCL have identified subgroups of cells dependent on both BCL-2 and MCL-1, where dual inhibition would be most effective. aacrjournals.org The combination of BCL-2 and MCL-1 inhibitors has been shown to be synergistic in preclinical models of various lymphoid malignancies. researchgate.net
Interactive Data Table: Efficacy of MCL-1/BCL-2 Dual Inhibition in Lymphoid Malignancy Models
| Malignancy | Model System | Inhibitors Used | Key Findings | Citations |
| B-cell ALL | Preclinical models | Venetoclax (BCL-2i) + S63845 (MCL-1i) | Synergistic cytotoxicity, overcomes single-agent resistance. | ashpublications.org |
| Mantle Cell Lymphoma | Patient-Derived Xenografts (PDX) | Venetoclax (BCL-2i) + S63845 (MCL-1i) | Synthetic lethality in vivo in relapsed MCL models. | aacrjournals.org |
| Diffuse Large B-cell Lymphoma | DLBCL Cell Lines | ABT-199 (Venetoclax) + HHT (indirect MCL-1i) | Identified BCL-2 and MCL-1 dependent subgroups sensitive to dual targeting. | aacrjournals.org |
| T-cell ALL | T-ALL Patient Samples | AZD4320 (BCL-2/xLi) + AZD5991 (MCL-1i) | Showed co-dependency on BCL-2/BCL-xL and MCL-1. | ashpublications.org |
Efficacy in Solid Tumor Models
The utility of dual MCL-1/BCL-2 inhibition is also being actively explored in solid tumors, where apoptosis evasion is a key hallmark of cancer. mdpi.com
In HCC, the anti-apoptotic protein MCL-1 is frequently overexpressed and acts as a crucial survival factor. nih.govresearchgate.netnih.gov While targeting BCL-2 alone has limited effect, preclinical studies show that simultaneously inhibiting both MCL-1 and BCL-2 is a highly effective strategy.
Using different HCC cell lines (HepG2, Hep3B, and Huh7), the combination of the BCL-2 inhibitor ABT-199 (Venetoclax) and the MCL-1 inhibitor MIK665 (S64315) was shown to act synergistically to induce apoptosis. nih.govresearchgate.net This was effective irrespective of the tumor's p53 status. nih.gov The combination treatment led to the release of cytochrome c and the activation of caspases, hallmarks of the intrinsic apoptosis pathway. nih.gov In a corresponding mouse model, the ABT-199/MIK665 combination resulted in a reduction in tumor volume with minimal toxicity. nih.gov These findings highlight the potential of combining BCL-2 and MCL-1 inhibitors as a new therapeutic avenue for HCC. nih.govresearchgate.net
Interactive Data Table: Efficacy of MCL-1/BCL-2 Dual Inhibition in HCC Models
| Model System | Inhibitors Used | Key Findings | Citations |
| HepG2, Hep3B, Huh7 Cell Lines | ABT-199 (BCL-2i) + MIK665 (MCL-1i) | Synergistic induction of apoptosis, caspase activation, and cell death. | nih.govresearchgate.net |
| HCC Mouse Model | ABT-199 (BCL-2i) + MIK665 (MCL-1i) | Led to tumor volume reduction with minimal toxicity. | nih.gov |
| HCC Cell Lines | Sorafenib (reduces MCL-1) + ABT-737 (BCL-2/xLi) | Induced apoptosis when MCL-1 expression was inhibited. | nih.gov |
In melanoma, high expression of anti-apoptotic proteins like BCL-2, MCL-1, and BCL-xL is associated with tumor growth and therapy resistance. mdpi.com Single-agent BH3 mimetics have not been very effective, indicating that melanoma cells rely on multiple anti-apoptotic proteins for survival. mdpi.com
Studies have demonstrated that the simultaneous targeting of both BCL-2 and MCL-1 is an effective combination to kill melanoma cells. mdpi.com In a panel of BRAF-mutated and wild-type melanoma cell lines, the combination of the MCL-1 inhibitor S63845 with the BCL-2 inhibitor ABT-199 (Venetoclax) almost completely abolished cell survival and induced high rates of apoptosis. mdpi.com Knockdown experiments confirmed that sensitizing cells to an MCL-1 inhibitor required the simultaneous inhibition of BCL-2, and vice-versa. mdpi.com In vivo, the combination of an MCL-1 inhibitor with Venetoclax was successful in inhibiting tumor growth in a melanoma xenograft model. mdpi.com These results provide a strong rationale for combining MCL-1 and BCL-2 inhibitors as a therapeutic option for patients with advanced melanoma. mdpi.comnih.gov
Interactive Data Table: Efficacy of MCL-1/BCL-2 Dual Inhibition in Melanoma Models
| Model System | Inhibitors Used | Key Findings | Citations |
| BRAF-mutated & WT Melanoma Cell Lines | S63845 (MCL-1i) + ABT-199/ABT-263/ABT-737 | Strong synergistic effect, abolished cell survival, and induced apoptosis. | mdpi.com |
| Melanoma Xenograft Model | MCL-1 inhibitor + ABT-199 (BCL-2i) | Effective inhibition of in vivo tumor growth. | mdpi.com |
| Cutaneous, Mucosal, Acral Melanoma Cell Lines | S63845/S64315 (MCL-1i) + ABT-199 (BCL-2i) | Combination induced cell death across a broad range of melanoma lines. | mdpi.com |
Efficacy Beyond Oncology
The therapeutic potential of targeting the BCL-2 family of proteins, including MCL-1, extends beyond cancer treatment into areas such as infectious diseases and the modulation of the immune system.
A novel application for MCL-1 and BCL-2 inhibitors is in host-directed therapy (HDT) for infectious diseases like tuberculosis (TB), which is caused by Mycobacterium tuberculosis (M.tb). txbiomed.org This approach aims to bolster the host's immune response to fight the infection. txbiomed.org Virulent M.tb enhances its own intracellular survival by limiting the apoptosis (programmed cell death) of the macrophages it infects, a process driven by the M.tb-induced expression of MCL-1. nih.govplos.org
By inhibiting both MCL-1 and BCL-2, it is possible to trigger apoptosis in M.tb-infected macrophages, thereby markedly reducing the intracellular growth of the bacteria. researchgate.net This combinatorial approach has shown efficacy in human and murine macrophages and in preclinical models of human granulomas. researchgate.net This strategy is effective against both drug-susceptible and drug-resistant strains of M.tb and acts in an additive fashion with standard TB antibiotics like isoniazid (B1672263) and rifampicin. nih.govresearchgate.net Targeting the intrinsic apoptosis pathway via MCL-1/BCL-2 inhibition is therefore considered a promising HDT strategy to augment current TB treatments. nih.govtheopenscholar.com
MCL-1 is a crucial anti-apoptotic protein that regulates the survival of T lymphocytes at multiple stages of their development and function. nih.govaai.org Unlike BCL-2, Mcl-1 is constitutively expressed throughout all T cell populations and is further upregulated following T cell antigen receptor (TCR) stimulation. nih.govaai.org
Genetic studies have demonstrated that MCL-1 is essential for the survival of:
Double-negative (DN) thymocytes during their maturation in the thymus. nih.govaai.org
Single-positive (SP) thymocytes . nih.govaai.org
Naïve T cells in the periphery. nih.govaai.org
Activated T cells following an immune response. nih.govaai.org
Furthermore, MCL-1 works in concert with BCL-xL to promote the survival of double-positive (DP) thymocytes. nih.govaai.org While the absence of either MCL-1 or BCL-xL alone has a limited effect on DP thymocyte survival, the combined deletion of both results in a dramatic reduction of this cell population. nih.govaai.org This indicates that MCL-1 is a non-redundant, critical factor for maintaining the T cell compartment, and its modulation could have significant implications for immune-related therapies.
Molecular Basis of Resistance to Mcl 1/bcl 2 Dual Inhibition
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to MCL-1/BCL-2 dual inhibition from the outset of treatment. This can be attributed to the baseline characteristics of the tumor cells, particularly the expression and dependencies on various anti-apoptotic proteins.
Baseline BCL-2 Family Protein Expression Alterations
The pre-existing expression levels of BCL-2 family proteins can determine a cell's susceptibility to dual MCL-1/BCL-2 inhibitors. High baseline expression of other anti-apoptotic proteins, which are not targeted by the specific inhibitor, can confer intrinsic resistance. For instance, tumor cells with elevated levels of BCL-xL or BFL-1 may survive despite the inhibition of MCL-1 and BCL-2 because these other proteins can compensate by sequestering pro-apoptotic proteins. biorxiv.orgresearchgate.netaacrjournals.org
Studies in multiple myeloma have revealed that heterogeneous baseline alterations in both pro-apoptotic (e.g., BAK, BAX, BIM) and anti-apoptotic (e.g., BCL-2, MCL-1) proteins contribute to varied responses to MCL-1 inhibitors. ashpublications.org In some cancers, high expression of MCL-1 is a known resistance factor to BCL-2/BCL-xL inhibitors like ABT-737 and navitoclax (B1683852). oncotarget.comashpublications.org Conversely, in the context of MCL-1 inhibition, high baseline expression of BCL-2 or BCL-xL can lead to reduced sensitivity. researchgate.net The relative ratio of these proteins is crucial; for example, a higher ratio of BCL-2 to MCL-1 mRNA has been associated with greater sensitivity to the BCL-2 inhibitor venetoclax (B612062).
Differential BH3 Profile Dependencies
The survival of a cancer cell often depends on its ability to neutralize pro-apoptotic "BH3-only" proteins. BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold by assessing the mitochondrial response to a panel of synthetic BH3 peptides that mimic the action of pro-apoptotic proteins. researchgate.net This technique can reveal a cell's dependence on specific anti-apoptotic BCL-2 family members for survival.
Intrinsic resistance to MCL-1/BCL-2 dual inhibition can arise from a cell's reliance on anti-apoptotic proteins other than MCL-1 and BCL-2. For example, if a cell is primarily dependent on BCL-xL to sequester pro-apoptotic proteins, inhibiting MCL-1 and BCL-2 will be less effective. researchgate.netnih.gov The BH3 profile of parental cells can guide the formation of specific protein complexes, such as BCL-2:BIM, which influences the initial sensitivity to inhibitors. ashpublications.org Therefore, the specific "BH3 profile" of a cancer cell, dictating which anti-apoptotic proteins are critical for its survival, is a key determinant of intrinsic resistance.
Compensation by Other Anti-Apoptotic BCL-2 Family Members (e.g., BCL-xL, BFL-1)
A critical mechanism of intrinsic resistance is the functional redundancy among anti-apoptotic BCL-2 family proteins. ashpublications.org If the functions of MCL-1 and BCL-2 are blocked, other anti-apoptotic members like BCL-xL, BFL-1 (also known as BCL2A1), and BCL-w can step in to maintain cell survival. biorxiv.orgresearchgate.netaacrjournals.org
Research has shown that overexpression of BCL-xL can confer resistance to the BCL-2 inhibitor venetoclax. aacrjournals.orgspandidos-publications.com Similarly, BFL-1 has been identified as a potential resistance factor to BH3-mimetic drugs in various cancers, including chronic lymphocytic leukemia and melanoma. portlandpress.comaacrjournals.org In some melanoma cells, survival is dependent on the combined action of BFL-1, MCL-1, and BCL-xL, highlighting the need to inhibit all three to induce cell death. portlandpress.com The ability of these other anti-apoptotic proteins to compensate for the inhibition of MCL-1 and BCL-2 by sequestering pro-apoptotic effector proteins like BIM, BAK, and BAX is a major hurdle in overcoming intrinsic resistance. biorxiv.orgaacrjournals.org
Acquired Resistance Mechanisms
Acquired resistance develops in cancer cells that are initially sensitive to treatment, following prolonged exposure to a drug. This often involves adaptive changes in the BCL-2 protein network that allow the cells to evade apoptosis.
Upregulation of Compensatory Anti-Apoptotic Proteins (e.g., MCL-1, BCL-xL)
A common mechanism of acquired resistance to BCL-2 family inhibitors is the upregulation of other anti-apoptotic proteins that are not targeted by the drug. For instance, cells that develop resistance to the BCL-2 inhibitor venetoclax often show increased levels of MCL-1 and/or BCL-xL. spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net This upregulation allows the resistant cells to sequester the pro-apoptotic proteins that are released upon BCL-2 inhibition, thereby preventing cell death. nih.govhtct.com.br
Studies have demonstrated that chronic exposure to ABT-199 (venetoclax) can lead to increased MCL-1 and BCL-xL levels, which contributes to resistance. nih.govresearchgate.net This adaptive response highlights the plasticity of the apoptotic machinery in cancer cells. The upregulation can occur at the transcriptional level, leading to increased mRNA and protein, or through increased protein stability. researchgate.netresearchgate.net The consequence is a shift in the cell's dependency from BCL-2 to MCL-1 or BCL-xL for survival. researchgate.net
Altered Binding Patterns of Pro- and Anti-Apoptotic Molecules (e.g., BCL-2:BIM, BCL-xL:BIM Complexes)
Acquired resistance is also characterized by dynamic shifts in the binding interactions between pro- and anti-apoptotic BCL-2 family members. ashpublications.org Upon treatment with a specific inhibitor, the equilibrium of these interactions is disturbed, and resistant cells can adapt by rewiring these connections.
For example, treatment with an MCL-1 inhibitor can disrupt MCL-1:BIM complexes. haematologica.org However, in resistant cells, this can lead to a compensatory increase in the formation of BCL-2:BIM or BCL-xL:BIM complexes. ashpublications.orghaematologica.org This sequestration of BIM by other anti-apoptotic proteins prevents it from activating the downstream effectors of apoptosis, BAX and BAK. Similarly, resistance to BCL-2 inhibitors can involve the enhanced formation of MCL-1:BIM and BCL-xL:BIM complexes. ashpublications.orgnih.gov This altered binding landscape effectively neutralizes the pro-apoptotic signal generated by the drug, allowing the cancer cell to survive.
Drug Efflux Mechanisms (e.g., MDR1/P-glycoprotein)
One significant mechanism of resistance is the increased efflux of therapeutic agents from the cancer cell, which limits the intracellular concentration of the drug available to bind to MCL-1 and BCL-2. ashpublications.org This process is often mediated by ATP-Binding Cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which is encoded by the Multidrug Resistance 1 (MDR1 or ABCB1) gene. oaepublish.comnih.gov
Activation of Alternative Survival Pathways (e.g., PI3K/AKT/mTOR)
Cancer cells can develop resistance by activating alternative pro-survival signaling pathways that compensate for the inhibition of MCL-1 and BCL-2. spandidos-publications.com A central pathway implicated in this process is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) cascade. researchgate.netnih.gov This pathway is frequently dysregulated in malignancies and plays a crucial role in promoting cell growth, proliferation, and survival. nih.govphysiology.org
Upon prolonged exposure to BCL-2 inhibitors, some cancer cells exhibit substantial activation of AKT. researchgate.net Activated AKT can promote survival through several mechanisms, including the upregulation and stabilization of other anti-apoptotic proteins like MCL-1 and BCL-xL. researchgate.netnih.gov By increasing the levels of these alternative anti-apoptotic proteins, the cell can sequester pro-apoptotic proteins (like BIM) that are released from BCL-2, thereby neutralizing the effect of the inhibitor and preventing apoptosis. researchgate.nethtct.com.br
Studies have demonstrated that inhibiting the PI3K/AKT/mTOR pathway can downregulate MCL-1 expression. researchgate.netnih.govphysiology.org This occurs partly through the activation of GSK3, which promotes the proteasomal degradation of MCL-1. nih.govphysiology.org The activation of the PI3K/AKT/mTOR pathway represents a significant escape mechanism, as it effectively rewires the cell's survival circuitry to become less dependent on the specific proteins being targeted. spandidos-publications.combloodcancerstoday.comd-nb.info
Mutations Affecting Binding Sites
A direct mechanism of acquired resistance involves the development of mutations within the genes encoding the target proteins, specifically in the regions where the inhibitor binds. aacrjournals.org Somatic mutations in BCL2 family members can disrupt the binding affinity of BH3 mimetic drugs, leading to therapeutic resistance. spandidos-publications.comaacrjournals.org
A well-documented example is the Gly101Val (G101V) mutation in the BH3-binding groove of the BCL-2 protein. spandidos-publications.com This specific mutation has been identified in patients who developed resistance to the BCL-2 selective inhibitor venetoclax. spandidos-publications.combloodcancerstoday.com The G101V mutation decreases the binding affinity of venetoclax to BCL-2, allowing the protein to continue sequestering pro-apoptotic partners and preventing cell death. spandidos-publications.com While this mutation is a known mechanism of resistance to BCL-2-selective inhibitors, the principle applies to dual inhibitors as well. A mutation in either the BCL2 or MCL1 gene at the drug-binding site could compromise the efficacy of a dual-targeting agent. The emergence of such mutations is often a result of selection pressure from continuous therapy. bloodcancerstoday.com
Strategies to Overcome Resistance
To counteract the development of resistance to MCL-1/BCL-2 dual inhibition, several strategies are being explored. These approaches focus on rational drug combinations designed to block escape pathways and the identification of biomarkers to predict which patients are most likely to respond to therapy.
Rational Combination Therapies
Combining MCL-1/BCL-2 dual inhibitors with other therapeutic agents is a primary strategy to enhance efficacy and overcome resistance. The rationale is to simultaneously block multiple survival pathways or target the adaptive changes that cells undergo in response to initial therapy.
Combination with other BH3 Mimetics: Since resistance to MCL-1/BCL-2 inhibition can be driven by the upregulation of another anti-apoptotic protein, BCL-xL, combining the dual inhibitor with a BCL-xL selective inhibitor (e.g., A-1331852, navitoclax) can overcome this resistance. ashpublications.orgfrontiersin.org This triple targeting of MCL-1, BCL-2, and BCL-xL can effectively shut down the major anti-apoptotic proteins, leading to synergistic cell death. bloodcancerstoday.comfrontiersin.org
Combination with Kinase Inhibitors:
PI3K/AKT/mTOR Inhibitors: Given the role of this pathway in resistance, combining MCL-1/BCL-2 inhibitors with agents that block PI3K (e.g., idelalisib/GS-1101), AKT, or mTOR (e.g., everolimus, NVP-BEZ235) is a logical approach. researchgate.netnih.gov These combinations can prevent the upregulation of MCL-1 and BCL-xL, thereby resensitizing resistant cells to apoptosis. researchgate.netnih.govd-nb.info
BTK Inhibitors: In B-cell malignancies, Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib (B1684441) can reduce the levels of MCL-1 and BCL-xL and mobilize cancer cells from their protective microenvironment. cancertreatmentjournal.commdpi.com Combining a BTK inhibitor with a BCL-2/MCL-1 dual inhibitor can create a powerful synergy. mdpi.combiomolther.org
MEK Inhibitors: Inhibitors of the MAPK/ERK pathway, such as the MEK inhibitor trametinib, can downregulate MCL-1 expression and upregulate the pro-apoptotic protein BIM, increasing the cell's dependency on MCL-1 and sensitizing it to MCL-1 inhibition. frontiersin.orgfrontiersin.org
Combination with Chemotherapy and Other Agents:
Chemotherapeutic Agents: Traditional chemotherapy drugs can be used in combination to enhance apoptotic pressure. nih.gov For example, combining MCL-1/BCL-2 inhibitors with agents like cytarabine (B982) has been explored to overcome resistance. frontiersin.org
CDK Inhibitors: Cyclin-dependent kinase (CDK) inhibitors, particularly those that block CDK9 (like dinaciclib (B612106) or voruciclib), can suppress the transcription of MCL1, leading to reduced protein levels. mdpi.complos.org This synergizes with BCL-2 inhibition to induce robust apoptosis. mdpi.com
Table 1: Rational Combination Therapies to Overcome Resistance
| Combination Agent Class | Example Drugs | Rationale for Combination | Key Findings | Citations |
|---|---|---|---|---|
| BCL-xL Inhibitors | Navitoclax, A-1331852 | Overcomes resistance mediated by BCL-xL upregulation. | Synergistic cell death by targeting all three key anti-apoptotic proteins (BCL-2, BCL-xL, MCL-1). | ashpublications.org, frontiersin.org, bloodcancerstoday.com |
| PI3K/AKT/mTOR Inhibitors | Idelalisib (GS-1101), NVP-BEZ235 | Blocks activation of the alternative PI3K/AKT survival pathway; downregulates MCL-1. | Sensitizes resistant cells to BCL-2/MCL-1 inhibition by preventing MCL-1/BCL-xL upregulation. | researchgate.net, d-nb.info, nih.gov, nih.gov |
| BTK Inhibitors | Ibrutinib | Reduces MCL-1 and BCL-xL levels; removes cells from protective microenvironment. | Synergistic cell death in B-cell malignancies. | biomolther.org, cancertreatmentjournal.com, mdpi.com |
| MEK Inhibitors | Trametinib | Downregulates MCL-1 and upregulates pro-apoptotic BIM. | Potentiates activity of BH3 mimetics by increasing dependence on MCL-1. | frontiersin.org, d-nb.info, frontiersin.org |
| CDK9 Inhibitors | Dinaciclib, Voruciclib | Suppresses MCL-1 transcription. | Enhances apoptosis by reducing MCL-1 levels, synergizing with BCL-2 inhibition. | mdpi.com, portlandpress.com, plos.org |
| Chemotherapy | Cytarabine, S64315 | Induces cellular stress and enhances apoptotic signals. | Synergistic decrease in viability of chemoresistant cancer cells. | nih.gov, frontiersin.org |
Identification of Predictive Biomarkers of Response
Identifying biomarkers that predict which tumors will respond to MCL-1/BCL-2 dual inhibition is crucial for patient selection and for designing effective combination strategies. These biomarkers can be genetic, protein-based, or functional.
Expression Levels of BCL-2 Family Proteins: The relative levels of pro- and anti-apoptotic proteins can determine a cell's dependence on specific survival pathways.
High BCL-2 and low MCL-1/BCL-xL levels are associated with sensitivity to BCL-2 inhibition. htct.com.braacrjournals.org Conversely, high levels of MCL-1 or BCL-xL often predict resistance. researchgate.nethtct.com.br
The ratio of BCL-2 to MCL-1 can serve as a useful biomarker. mdpi.com Similarly, the MCL-1-to-BCL-xL mRNA ratio has been shown to correlate with sensitivity to CDK9 inhibitors that downregulate MCL-1. plos.org
A four-gene signature (AXL, IL6, EFEMP1, and ETS1) that regulates the expression of BCL-2 and BIM has been identified as a potential predictive marker for MCL-1 inhibitor resistance. probiologists.comnih.gov
Genetic Markers: Specific genetic alterations are associated with sensitivity or resistance.
In multiple myeloma, the t(11;14) translocation is linked to higher BCL-2 expression and predicts sensitivity to venetoclax. aacrjournals.org
In acute myeloid leukemia (AML), mutations in IDH1/2 and NPM1 have been associated with response to venetoclax-based therapies. nih.govnih.gov
Conversely, mutations in FLT3-ITD have been linked to resistance to venetoclax monotherapy, but this resistance can be overcome by adding an MCL-1 inhibitor. nih.govnih.gov
Functional Assays: Functional techniques like BH3 profiling measure the "apoptotic priming" of a cell. This assay determines how close a cell is to the apoptotic threshold by measuring mitochondrial response to a panel of BH3 peptides. It can differentiate between MCL-1 and BCL-2 dependence and predict sensitivity to specific BH3 mimetics, making it a powerful predictive tool. htct.com.brmdpi.comnih.gov A short-term cytochrome c release assay can also be used to assess synergy and predict response to dual BCL-2 and MCL-1 targeting. nih.govoncotarget.com
Table 2: Predictive Biomarkers for MCL-1/BCL-2 Inhibition
| Biomarker Category | Specific Marker | Association with Response | Cancer Type (Example) | Citations |
|---|---|---|---|---|
| Protein Expression | High BCL-2 / Low MCL-1 & BCL-xL Ratio | Predicts sensitivity | AML, Multiple Myeloma | htct.com.br, aacrjournals.org |
| High MCL-1 or BCL-xL Levels | Predicts resistance | Lymphoid Malignancies | researchgate.net, htct.com.br, nih.gov | |
| Four-Gene Signature (AXL, IL6, EFEMP1, ETS1) | Predicts MCL-1 inhibitor resistance | Triple-Negative Breast Cancer | probiologists.com, nih.gov | |
| Genetic Alterations | t(11;14) Translocation | Predicts sensitivity | Multiple Myeloma | aacrjournals.org |
| IDH1/2, NPM1 Mutations | Predicts sensitivity | AML | nih.gov, nih.gov | |
| FLT3-ITD Mutation | Predicts resistance to monotherapy, but sensitivity to combination | AML | nih.gov, nih.gov | |
| Functional Assays | BH3 Profiling | Differentiates BCL-2 vs. MCL-1 dependence; predicts sensitivity | CLL, AML | mdpi.com, htct.com.br |
Table 3: Compound Names Mentioned in Article
| Compound Name | Target(s) |
|---|---|
| A-1331852 | BCL-xL |
| Everolimus | mTOR |
| Ibrutinib | BTK |
| Idelalisib (GS-1101) | PI3Kδ |
| Navitoclax (ABT-263) | BCL-2, BCL-xL |
| NVP-BEZ235 | PI3K, mTOR |
| S63845 | MCL-1 |
| S64315 | MCL-1 |
| Trametinib | MEK1/2 |
| Venetoclax (ABT-199) | BCL-2 |
| Voruciclib | CDK9 |
| Dinaciclib | CDK1, 2, 5, 9 |
| Carfilzomib | Proteasome |
| Cytarabine | DNA Synthesis |
| AZD5991 | MCL-1 |
| AMG-176 | MCL-1 |
| GS-9716 | MCL-1 |
| Rituximab | CD20 |
| Obinutuzumab | CD20 |
| Azacytidine | DNA Methyltransferase |
| WEHI-539 | BCL-xL |
| A1210477 | MCL-1 |
| Selinexor | XPO1 |
| AZD8055 | PI3K, mTOR |
| ABT-737 | BCL-2, BCL-xL |
| Sorafenib | Multi-kinase |
| TG02 | Multi-kinase |
| MIK665 | MCL-1 |
| Obatoclax | Pan-BCL-2 |
Rationales for Combination Therapeutic Strategies with Mcl 1/bcl 2 Dual Inhibitors
Synergistic Inhibition with Other BH3 Mimetics (e.g., Venetoclax (B612062), Navitoclax)
BH3 mimetics are a class of drugs that mimic the action of pro-apoptotic BH3-only proteins, thereby inhibiting the function of anti-apoptotic BCL-2 family members. mdpi.com Combining inhibitors that target different anti-apoptotic proteins, such as MCL-1 and BCL-2, has shown significant synergistic activity in various cancer models. nih.govnih.govnih.govnovartis.com
Cancer cells frequently depend on more than one anti-apoptotic protein for their survival. nih.gov Inhibition of a single pro-survival protein, such as BCL-2 with venetoclax, can lead to the upregulation of other anti-apoptotic proteins like MCL-1, creating a mechanism of resistance. nih.govnih.govnih.gov Myeloid cell leukemia sequence 1 (MCL-1) is a known resistance factor for BCL-2 family inhibitors like navitoclax (B1683852) (which targets BCL-2, BCL-xL, and BCL-w). nih.gov This functional redundancy means that even if one survival pathway is blocked, the cell can compensate by relying on another.
Dual inhibition of MCL-1 and BCL-2 directly addresses this challenge. By simultaneously targeting two key survival proteins, this strategy prevents the cancer cell from adapting and switching its dependency. nih.govresearchgate.net For instance, high levels of MCL-1 have been associated with resistance to the BCL-2 inhibitor venetoclax in multiple myeloma and acute myeloid leukemia (AML). nih.govnih.gov Combining an MCL-1 inhibitor with venetoclax can restore sensitivity in these resistant cells. nih.govnih.gov Studies have demonstrated that this dual BH3-mimetic approach is highly synergistic and active in diverse models of human AML, including primary samples from patients with chemoresistant disease. nih.govnih.govnovartis.commonash.edu This approach has proven more effective against leukemic cells compared to normal hematopoietic progenitors, suggesting a favorable therapeutic window. nih.govnih.govnovartis.com
Table 1: Synergistic Effects of Combining MCL-1 and BCL-2 Inhibitors in Cancer Cell Lines
| Cancer Type | MCL-1 Inhibitor | BCL-2 Inhibitor | Observed Effect | Reference(s) |
| Acute Myeloid Leukemia (AML) | S63845 | S55746 / Venetoclax | Potent synergistic pro-apoptotic activity, effective in chemoresistant models. | nih.govnih.govnovartis.com |
| Multiple Myeloma | S63845 | Venetoclax | Synergistic induction of apoptosis, overcoming resistance. | nih.gov |
| Non-Small Cell Lung Cancer | A-1210477 | Navitoclax | Synergistic cell killing. | nih.gov |
| Hepatocellular Carcinoma (HCC) | MIK665 (S64315) | ABT-199 (Venetoclax) | Synergistic induction of apoptosis. | nih.gov |
| Melanoma | S63845 | ABT-199 / ABT-263 / ABT-737 | Abolished melanoma cell survival and induced high rates of apoptosis. | mdpi.com |
Anti-apoptotic proteins like MCL-1 and BCL-2 function by sequestering pro-apoptotic "activator" proteins, particularly BIM, PUMA, and BID, preventing them from triggering the downstream executioners of apoptosis, BAX and BAK. researchgate.netnih.gov MCL-1 and BCL-2 have distinct binding preferences for different BH3-only proteins. For example, MCL-1 is a primary binder of NOXA, while both MCL-1 and BCL-2 can sequester BIM. mdpi.comresearchgate.net
When only one anti-apoptotic protein is inhibited, the released pro-apoptotic activators can be captured by the remaining uninhibited pro-survival proteins. For example, treatment with venetoclax can lead to a compensatory upregulation of MCL-1/BIM complexes. nih.gov However, the simultaneous inhibition of both MCL-1 and BCL-2 leads to a more comprehensive and cooperative release of a wider range of pro-apoptotic proteins. researchgate.net This overwhelming release of activators like BIM effectively triggers BAX/BAK activation, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis. nih.govnovartis.comresearchgate.net This mechanistic synergy explains the potent cell-killing activity observed when combining MCL-1 and BCL-2 inhibitors. mdpi.com
Combination with Conventional Chemotherapy Agents
The overexpression of MCL-1 and BCL-2 is a significant contributor to resistance against traditional chemotherapy. novartis.comnih.gov Combining MCL-1/BCL-2 dual inhibitors with cytotoxic agents can restore or enhance sensitivity to these treatments.
Leukemias that are dependent on MCL-1 for survival have been found to be more sensitive to a wide array of chemotherapeutic agents compared to those dependent on BCL-2. nih.gov This is partly because MCL-1 is a protein with a short half-life, and many chemotherapy drugs disrupt its production, leading to a rapid decrease in its levels. nih.gov By adding a BCL-2 inhibitor to the mix, the cell's remaining primary survival mechanism is also neutralized, leading to enhanced chemosensitivity. For instance, the BCL-2/BCL-xL inhibitor navitoclax has been shown to broadly enhance the activity of multiple therapeutic agents, including docetaxel (B913), in solid tumor cell lines. aacrjournals.org This enhancement is often associated with the chemotherapy agent's ability to downregulate MCL-1. aacrjournals.org Similarly, targeting MCL-1 or BCL-xL, but not BCL-2, was predicted to increase the efficacy of cisplatin (B142131) in esophageal adenocarcinoma and mesothelioma models. aacrjournals.org
Chemoresistance often emerges after an initial positive response to treatment. nih.gov Elevated levels of anti-apoptotic proteins are a key mechanism behind this acquired resistance. frontiersin.orgnih.gov Dual inhibition of MCL-1 and BCL-2 has shown the potential to overcome this resistance. In chemoresistant cervical and colon cancer models, the combined inhibition of MCL-1 and BCL-2 led to a significantly greater decrease in cell viability compared to inhibiting either protein alone. nih.gov This combination also acted synergistically with chemotherapy drugs and reduced tumor growth in chemoresistant cancer models. nih.gov The rationale is that chemotherapy-induced cellular stress primes the cells for apoptosis, and the dual inhibitors lower the threshold required to trigger cell death, even in cells that have developed mechanisms to resist the initial cytotoxic insult. frontiersin.orgnovartis.com
Table 2: Research Findings on Mcl-1/Bcl-2 Inhibition and Chemotherapy
| Cancer Model | Inhibitor(s) | Chemotherapy Agent | Key Finding | Reference(s) |
| Cervical & Colon Cancer | S64315 (Mcl-1i) + Venetoclax (Bcl-2i) | Various | Acted synergistically with chemotherapy and overcame chemoresistance. | nih.gov |
| Solid Tumors (Various) | Navitoclax (Bcl-2/Bcl-xLi) | Docetaxel | Navitoclax enhanced the efficacy of docetaxel in xenograft models. | aacrjournals.org |
| Esophageal Adenocarcinoma & Mesothelioma | S63845 (Mcl-1i) or A1155463 (Bcl-xLi) | Cisplatin | Targeting Mcl-1 or Bcl-xL increased the efficacy of cisplatin. | aacrjournals.org |
| Leukemia | - | Various | Mcl-1 dependent leukemias are inherently more chemosensitive than Bcl-2 dependent ones. | nih.gov |
Drug Discovery and Preclinical Development of Mcl 1/bcl 2 Dual Inhibitors
Structure-Activity Relationship (SAR) Studies and Compound Optimization
Chemical Scaffold Exploration
The development of dual Mcl-1/Bcl-2 inhibitors has involved the exploration of various chemical scaffolds to identify structures with potent and selective activity. Key scaffolds include:
Thienopyrimidine: This scaffold has been a foundation for potent Mcl-1 inhibitors. Structure-based design and fragment-based screening have been employed to optimize compounds based on this core, leading to picomolar Mcl-1 inhibitors. nih.gov
Benzodioxane/Benzoxazine: These structures are also being investigated for their potential in developing Bcl-2 family inhibitors.
Indole: Indole-based scaffolds, particularly 2-indole-acylsulfonamides, have been successfully used to develop Mcl-1 inhibitors with low nanomolar binding affinities and high selectivity over Bcl-xL. acs.org Obatoclax, an indole-pyrrole compound, is known to bind to the BH3 domain of Bcl-2 family proteins, inhibiting Bcl-2, Bcl-xL, and Mcl-1. frontiersin.org
Macrocycles: The use of macrocyclic structures is another approach being explored to achieve high-affinity binding to the hydrophobic grooves of Mcl-1 and Bcl-2.
Other Scaffolds: Researchers have also explored other novel scaffolds. For instance, a 1-oxo-1H-phenalene-2,3-dicarbonitrile (OPD)-based small molecule was designed and synthesized, showing potent binding to both Bcl-2 and Mcl-1. researchgate.net Another study focused on quercetagetin (B192229) derivatives, with one compound, 2a, demonstrating the ability to suppress the expression of both Bcl-2 and Mcl-1. mdpi.com
| Compound/Scaffold Class | Target(s) | Key Features |
| Thienopyrimidine-based | Mcl-1 | Picomolar inhibitors developed through structure-based design. nih.gov |
| 2-Indole-acylsulfonamide | Mcl-1 | Low nanomolar binding affinity and >500-fold selectivity over Bcl-xL. acs.org |
| Obatoclax (Indole-pyrrole) | Bcl-2, Bcl-xL, Mcl-1 | Binds to the BH3 domain of Bcl-2 family proteins. frontiersin.org |
| 1-oxo-1H-phenalene-2,3-dicarbonitrile (OPD)-based | Bcl-2, Mcl-1 | Dual inhibitor with sub-micromolar binding affinities. researchgate.net |
| Quercetagetin derivative (2a) | Bcl-2, Mcl-1 | Suppresses the expression of both proteins. mdpi.com |
Preclinical Characterization of Dual Inhibitors
The preclinical evaluation of Mcl-1/Bcl-2 dual inhibitors involves a battery of in vitro assays to determine their efficacy and mechanism of action at the cellular level.
Cell Viability: These assays measure the ability of the inhibitors to reduce the proliferation of cancer cell lines. For instance, Mcl-1/bcl-2-IN-4 has been shown to inhibit the proliferation of RS4;11 cells with a very low IC50 value of 2.7 nM. medchemexpress.com Similarly, quercetagetin derivative 2a exhibited potent antiproliferative activity against several leukemia cell lines. mdpi.com
Apoptosis Induction: A key mechanism of these inhibitors is the induction of programmed cell death. Assays measuring apoptosis, such as Annexin-V staining, are crucial. The discovery of picomolar Mcl-1 inhibitors led to compounds that cause caspase activation and mitochondrial depolarization, both hallmarks of apoptosis. nih.govresearchgate.net The quercetagetin derivative 2a was also shown to induce apoptosis in K562 leukemia cells. mdpi.com
Clonogenic Ability: This assay assesses the long-term proliferative potential of single cancer cells. Inhibition of clonogenic ability suggests that the compound can prevent the formation of new colonies from a single tumor cell, indicating a durable anti-cancer effect.
Tumor Sphere Formation: This assay evaluates the inhibitor's effect on cancer stem cells, which are often responsible for tumor initiation and recurrence. By measuring the ability of cells to form tumor spheres, researchers can determine if the inhibitor can target this critical cell population.
Following promising in vitro results, the efficacy of dual inhibitors is tested in living organisms.
Mouse Models: Standard mouse models, often involving the implantation of human cancer cell lines (xenografts), are used to assess the anti-tumor activity of the compounds in a systemic environment.
Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more clinically relevant. These models better represent the heterogeneity and characteristics of human tumors. The efficacy of combining the Mcl-1 inhibitor S63845 with the Bcl-2 inhibitor venetoclax (B612062) has been evaluated in multiple myeloma preclinical models. haematologica.org
Development of Novel Assay Platforms for Compound Evaluation
The discovery and optimization of Mcl-1/Bcl-2 inhibitors have been greatly aided by the development of sophisticated assay platforms.
Structure- and fragment-based drug discovery approaches have been instrumental. acs.org These methods often begin with the screening of small chemical fragments to identify those that bind to the target protein. Ligand-observed Nuclear Magnetic Resonance (NMR) experiments are a powerful tool for this initial screening. acs.org Once hits are identified, structure-based design, often using X-ray crystallography to visualize how the compound binds to the protein, guides the optimization of these fragments into more potent lead compounds. acs.org
Furthermore, computational methods like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are used to virtually screen large compound libraries and predict the activity of new molecules, accelerating the discovery process. biorxiv.org
Challenges in Clinical Translation and Future Directions in Drug Design
Despite the promise of dual Mcl-1/Bcl-2 inhibition, several challenges hinder their clinical translation. One major hurdle is overcoming resistance. Cancer cells can develop resistance to Bcl-2 family inhibitors through various mechanisms, such as the upregulation of other anti-apoptotic proteins or mutations in the target proteins. ashpublications.orgaacrjournals.org For example, resistance to the Bcl-2 selective inhibitor venetoclax is often associated with the overexpression of Mcl-1. aacrjournals.org
Future drug design efforts will likely focus on:
Developing more potent and selective dual inhibitors: Fine-tuning the chemical structures to achieve optimal binding to both Mcl-1 and Bcl-2 while minimizing off-target effects.
Overcoming resistance mechanisms: Designing next-generation inhibitors that are effective against known resistance mutations or exploring combination therapies that target multiple nodes in the apoptosis pathway.
Improving pharmacokinetic properties: Ensuring that the drug candidates have favorable absorption, distribution, metabolism, and excretion (ADME) profiles for effective delivery to the tumor site.
Personalized medicine approaches: Identifying biomarkers that can predict which patients are most likely to respond to a particular inhibitor, allowing for more targeted and effective treatment strategies.
Q & A
Q. What is the molecular mechanism of action of Mcl-1/Bcl-2-IN-4, and how does it differ from other Bcl-2 family inhibitors?
this compound is a dual inhibitor targeting both Mcl-1 and Bcl-2 anti-apoptotic proteins, disrupting their ability to bind pro-apoptotic partners like Bim. This dual specificity distinguishes it from selective inhibitors (e.g., Venetoclax for Bcl-2). Mechanistically, it stabilizes pro-apoptotic signaling by preventing Mcl-1/Bcl-2-mediated sequestration of Bim, thereby promoting caspase activation . Experimental validation involves co-immunoprecipitation assays and fluorescence polarization-based binding affinity measurements to quantify inhibition efficacy .
Q. What experimental models are most appropriate for validating the efficacy of this compound in cancer research?
Preclinical validation typically employs xenograft mouse models (e.g., C57BL/6 strains) and cell lines with documented dependencies on Mcl-1/Bcl-2 (e.g., hematological malignancies). Flow cytometry using anti-IgM/IgG staining and annexin V assays can track apoptosis induction in treated samples . Dose-response curves (e.g., 100 µg/kg subcutaneous injections every 3 days) are critical for establishing therapeutic windows .
Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?
Optimize dosing schedules based on pharmacokinetic/pharmacodynamic (PK/PD) profiling. For example, subcutaneous administration of 100 µg/kg in mice every 3 days over 3 weeks has shown efficacy without severe toxicity . Include control groups receiving vehicle (saline) and monitor platelet counts, liver enzymes, and apoptotic markers via ELISA or immunohistochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Mcl-1 degradation pathways when studying this compound?
Mcl-1 degradation occurs via ubiquitin-proteasome or autophagy pathways, depending on cellular context. To reconcile discrepancies:
- Use cycloheximide (CHX) chase assays to measure protein half-life under varying conditions (e.g., with/without proteasome inhibitors like MG-132).
- Quantify ubiquitination via immunoprecipitation and Western blotting .
- In breast cancer models, this compound’s efficacy may correlate with GSK-3β phosphorylation status, which regulates Mcl-1 stability .
Q. What methodologies address the challenge of target selectivity in dual Mcl-1/Bcl-2 inhibition?
- Computational docking : Use molecular dynamics simulations to assess binding affinities for Mcl-1 vs. Bcl-2. Compound 7 (a related inhibitor) achieved selectivity via hydrophobic interactions with Mcl-1’s P2 pocket .
- Cellular assays : Compare apoptosis induction in isogenic cell lines with CRISPR-mediated knockout of Mcl-1 or Bcl-2 .
- Biochemical profiling : Screen against a panel of Bcl-2 family proteins using fluorescence polarization .
Q. How do researchers validate in vitro findings of this compound in complex in vivo microenvironments?
- Syngeneic models : Use mice with intact immune systems to evaluate tumor-immune interactions (e.g., CD8+ T-cell infiltration post-treatment).
- Pharmacodynamic markers : Collect blood/tissue samples at staggered timepoints to measure drug distribution (via LC-MS) and target engagement (e.g., reduced Bcl-2:Bim complexes) .
- Resistance monitoring : Serial biopsies can identify compensatory upregulation of Bcl-xL or survivin .
Q. What statistical approaches are recommended for analyzing synergistic effects of this compound in combination therapies?
- Chou-Talalay method : Calculate combination indices (CI) using dose-response matrices for this compound with standard chemotherapies (e.g., sorafenib) .
- Multi-omics integration : RNA-seq and phosphoproteomics can identify pathways modulated by dual inhibition (e.g., ERK/GSK-3β crosstalk) .
- Bayesian hierarchical models : Account for inter-patient variability in clinical trial simulations .
Methodological Best Practices
Q. How should researchers report experimental details to ensure reproducibility of this compound studies?
- Materials : Specify catalog numbers (e.g., Catalog No. A18380), purity (>95% by HPLC), and storage conditions (-80°C in DMSO) .
- In vivo protocols : Detail anesthesia methods, sample collection timelines (e.g., weeks 4–8 for longitudinal studies), and ethical approvals .
- Data transparency : Deposit raw flow cytometry files (FCS format) and statistical scripts in public repositories like Figshare or Zenodo .
Q. What are the ethical considerations when using animal models to evaluate this compound?
- Adhere to ARRIVE guidelines for reporting animal studies.
- Monitor humane endpoints (e.g., tumor volume ≤1.5 cm³, weight loss ≤20%) and use non-invasive imaging (e.g., MRI) to minimize distress .
- Include sex-balanced cohorts to assess gender-specific responses .
Data Interpretation and Publication
Q. How can researchers contextualize negative or inconclusive results in this compound studies?
- Mechanistic follow-up : Use RNAi or CRISPR to confirm whether off-target effects or compensatory pathways (e.g., NF-κB activation) explain resistance .
- Meta-analysis : Compare results with analogous inhibitors (e.g., Mcl-1/Bcl-2-IN-3) across public datasets like GDSC or CTRP .
- Preclinical rigor : Report power analyses, effect sizes, and confidence intervals to distinguish biological relevance from statistical noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
